Becampanel is derived from the broader class of quinoxaline compounds, which are known for their diverse pharmacological activities. These derivatives have been incorporated into various marketed drugs and exhibit effects such as antibacterial, antiviral, anti-inflammatory, and anticancer properties . The specific classification of becampanel as an AMPA receptor antagonist positions it within a critical area of research aimed at modulating excitatory neurotransmission in the brain.
The synthesis of becampanel involves several key steps that leverage established organic chemistry techniques to construct its complex molecular framework.
Becampanel possesses a complex molecular structure characterized by a quinoxaline backbone.
Becampanel undergoes several important chemical reactions relevant to its function and synthesis.
Becampanel acts primarily as an antagonist at AMPA receptors, which are ionotropic glutamate receptors involved in fast excitatory neurotransmission.
Becampanel exhibits several notable physical and chemical properties relevant to its pharmacological profile.
Becampanel has significant potential applications in clinical settings due to its pharmacological properties.
Ongoing research aims to further elucidate the compound's efficacy and safety profiles through clinical trials, potentially expanding its applications beyond epilepsy into other neurological disorders characterized by excitotoxicity .
Becampanel (AMP-397) is a selective antagonist of AMPA-type ionotropic glutamate receptors (AMPARs), which are tetrameric ligand-gated ion channels composed of GluA1–GluA4 subunits. The compound exhibits high binding affinity for the extracellular collar region of the AMPAR ion channel, a site critical for allosteric modulation. This region, located at the transmembrane domain (TMD) and extracellular boundary, is formed by the pre-M1 helix, M3, and M4 helices of each subunit. Key residues involved include:
Becampanel binds at four sites per tetramer, one per subunit, with an IC₅₀ of 11 nM for GluA2-containing receptors [7]. Its phosphonic acid group likely interacts with polar residues in the extracellular collar, while aromatic moieties engage hydrophobic pockets, stabilizing the closed-state conformation.
Table 1: Key AMPAR Residues for Becampanel Binding
Residue | Domain | Role in Gating | Effect of Mutation |
---|---|---|---|
S615 | M3 helix | Lurcher motif anchor | Slows deactivation 5.7-fold |
P520 | pre-M1–M1 | Structural hinge | Eliminates currents in non-proline variants |
F517 | pre-M1 | Base of inhibitor site | Accelerates desensitization 1.4-fold |
N791 | M4 helix | Modulates desensitization kinetics | Increases steady-state current |
Becampanel acts as a non-competitive antagonist, distinguishing it from glutamate-site competitors like NBQX. Key mechanistic features include:
This mechanism allows inhibition even during high glutamate release (e.g., seizures), making it effective in pathological hyperexcitability.
Becampanel reduces excitatory postsynaptic currents (EPSCs) via AMPAR blockade:
Table 2: Electrophysiological Effects of Becampanel on AMPARs
Parameter | Control | Becampanel (1 µM) | Becampanel (2 µM) |
---|---|---|---|
O4 Occupancy | 14% | 0.1% | 0% |
O3 Occupancy | 44% | 13% | 1.5% |
Deactivation τ | 1.76 ± 0.24 ms | 3.21 ± 0.18 ms* | 5.94 ± 0.33 ms* |
Peak EPSC Reduction | 0% | 52 ± 6%* | 78 ± 5%* |
*Data adapted from single-channel and whole-cell studies [3] [5]
By selectively inhibiting AMPARs, Becampanel rebalances cortical excitation-inhibition (E/I) ratios:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7